OH-Psi-des

Description

Historical Context of Initial Research on OH-Psi-des (Psilocin)

The scientific journey of Psilocin began in the mid-20th century, a period of burgeoning interest in the chemical constituents of psychoactive plants and fungi. Indigenous cultures in Mesoamerica had used psilocybin-containing mushrooms for centuries in spiritual and healing ceremonies. nih.govwikipedia.org This rich ethnobotanical history eventually captured the attention of the Western scientific community. nih.gov

A pivotal moment came in 1958 when Swiss chemist Dr. Albert Hofmann, renowned for his synthesis of LSD, successfully isolated and identified psilocybin and its active metabolite, Psilocin, from Psilocybe mexicana mushrooms. britannica.compsychedelicreview.com This breakthrough was facilitated by samples provided by amateur mycologist R. Gordon Wasson, whose 1957 photo-essay in Life magazine first introduced the Western world to the ceremonial use of these mushrooms. medium.comstoughtonhealth.com

Following its isolation, Sandoz Pharmaceuticals, where Hofmann was employed, began producing pure psilocybin for research purposes. stoughtonhealth.com This availability spurred a wave of psychiatric research in the late 1950s and 1960s. medium.com Early studies explored Psilocin's effects and its potential as a therapeutic tool for a variety of conditions, including alcoholism and anxiety. stoughtonhealth.com However, this promising era of research was abruptly halted. As psychedelic substances became associated with the 1960s counterculture, political and public perception shifted dramatically. medium.compsychedelicalpha.com In 1970, the United States classified psilocybin as a Schedule I drug under the Controlled Substances Act, effectively ending legitimate clinical research for decades. psychedelicalpha.comclemson.edu

Rationale and Significance of Contemporary Research on this compound (Psilocin)

After a long period of dormancy, the late 20th and early 21st centuries have witnessed a significant resurgence in Psilocin research. clemson.edu This revival is driven by a pressing need for novel and more effective treatments for a range of mental health disorders that are often resistant to conventional therapies. reason.orgacs.org Conditions such as major depressive disorder (MDD), treatment-resistant depression (TRD), post-traumatic stress disorder (PTSD), and anxiety related to life-threatening illnesses are major targets of this new wave of investigation. hopkinsmedicine.orgnih.govpsypost.org

The significance of this contemporary research is underscored by promising results from numerous clinical trials. Institutions like Johns Hopkins University, NYU Langone Health, and others have conducted studies suggesting that psilocybin-assisted therapy can produce rapid, substantial, and sustained antidepressant and anxiolytic effects. hopkinsmedicine.orgnih.govnyulangone.org For instance, studies have shown that a single high dose of psilocybin can lead to significant decreases in depressed mood and anxiety in cancer patients, with effects lasting up to six months. nih.gov In cases of treatment-resistant depression, a single treatment with psilocybin has resulted in lasting remission for a significant portion of patients who had not responded to other treatments. reason.org

This potential for profound and lasting therapeutic benefit from a limited number of administrations sets Psilocin apart from traditional psychiatric medications, which often require daily intake and can have significant side effects. The U.S. Food and Drug Administration (FDA) has acknowledged this potential by granting psilocybin therapy a "breakthrough therapy" designation for depressive disorders, signaling its importance and expediting further research. wikipedia.orgreason.org

Structure

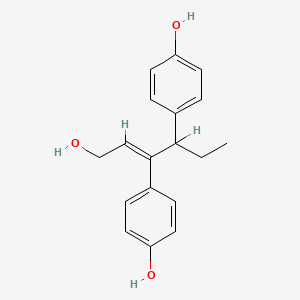

2D Structure

3D Structure

Properties

CAS No. |

68034-40-2 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

4-[(Z)-6-hydroxy-4-(4-hydroxyphenyl)hex-4-en-3-yl]phenol |

InChI |

InChI=1S/C18H20O3/c1-2-17(13-3-7-15(20)8-4-13)18(11-12-19)14-5-9-16(21)10-6-14/h3-11,17,19-21H,2,12H2,1H3/b18-11+ |

InChI Key |

XKUAEYYUZHXGCM-WOJGMQOQSA-N |

SMILES |

CCC(C1=CC=C(C=C1)O)C(=CCO)C2=CC=C(C=C2)O |

Isomeric SMILES |

CCC(C1=CC=C(C=C1)O)/C(=C/CO)/C2=CC=C(C=C2)O |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(=CCO)C2=CC=C(C=C2)O |

Synonyms |

(E)-isomer of 1-hydroxypseudodiethylstilbestrol 1-hydroxypseudo-DES 1-hydroxypseudodiethylstilbestrol OH-psi-DES |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Oh Psi Des

Analog and Prodrug Synthesis Strategies for OH-Psi-des Derivatives

The synthesis of analogs and prodrugs of 4-hydroxytryptamine (B1209533) derivatives, here referred to as this compound derivatives, involves targeted chemical modifications to the core indole (B1671886) structure, the ethylamine (B1201723) side chain, or the hydroxyl group at the 4-position. These modifications are typically aimed at altering pharmacological properties, improving bioavailability, or creating inactive precursors that are metabolized in vivo to the active compound.

Analog synthesis strategies often explore variations in the substituents on the nitrogen atom of the ethylamine side chain or modifications to the indole ring system. While the provided search results focus more heavily on prodrug strategies, general methods for tryptamine (B22526) synthesis can be adapted to create 4-hydroxytryptamine analogs. These might involve standard synthetic routes such as the Speeter-Anthony synthesis or modifications thereof, allowing for the introduction of different alkyl groups onto the terminal nitrogen or the incorporation of substituents onto the indole ring.

Prodrug synthesis strategies for this compound derivatives primarily focus on masking the polar 4-hydroxyl group or, in some cases, the indole NH. The rationale behind masking the hydroxyl group is often to increase lipophilicity, which can enhance membrane permeability and oral bioavailability guidetopharmacology.org. Common strategies involve the formation of esters or phosphates at the 4-position.

Esterification of the 4-hydroxyl group is a widely used approach to create prodrugs. For instance, 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) is a well-known O-acetyl prodrug of psilocin (4-HO-DMT) wikidata.org. The synthesis of such O-acetyl prodrugs can be achieved by reacting the 4-hydroxytryptamine derivative with acetic anhydride (B1165640) in the presence of a base or catalyst wikidata.org. This modification is designed to be cleaved in vivo, typically by esterases, to release the parent 4-hydroxytryptamine.

Phosphorylation of the 4-hydroxyl group is another significant prodrug strategy, exemplified by psilocybin, which is the O-phosphoryl prodrug of psilocin. The synthesis of psilocybin has been reported using phosphorylating agents such as O,O-dibenzylphosphoryl chloride or tetrabenzylpyrophosphate, followed by deprotection wikidata.org. The phosphate (B84403) group is highly polar and is cleaved in vivo by phosphatases, yielding the active 4-hydroxytryptamine.

Beyond modifications at the 4-hydroxyl position, derivatization of the indole nitrogen (NH) can also be explored for prodrug design or to influence the compound's properties. While less common than 4-OH modifications for prodrugs aimed at systemic delivery, protecting groups or other moieties can be introduced at the indole nitrogen. Some research indicates that masking the indole-NH can be relevant for achieving orthogonal derivatization or for creating prodrugs with altered metabolic profiles uni.lu. For example, the use of protecting groups like triisopropylsilyl (TIPS) on the indole nitrogen has been explored in the context of psilocin prodrug synthesis uni.lu.

General schemes for the synthesis of 4-OH-derived prodrugs often involve reacting the 4-hydroxytryptamine with activated linker precursors. The choice of linker determines the nature of the prodrug (e.g., ester, phosphate, carbamate). While direct reaction with the 4-OH group is a common strategy, in some cases, interference from the indole-NH can necessitate the use of protecting groups to ensure selective derivatization at the 4-position uni.lu.

The synthesis of these derivatives requires careful control of reaction conditions and often the use of protecting group strategies to ensure regioselectivity and prevent unwanted side reactions. Detailed synthetic procedures and reaction yields are typically reported in the scientific literature for specific compounds uni.lu.

The development of analog and prodrug synthesis strategies for this compound derivatives is an active area of research, aiming to create compounds with improved pharmacokinetic profiles, altered potency, or modified duration of action compared to the parent 4-hydroxytryptamines.

Advanced Structural Elucidation and Conformational Analysis of Oh Psi Des

Spectroscopic Methodologies for OH-Psi-des Structural Determination

Spectroscopy plays a critical role in identifying the functional groups, connectivity, and relative stereochemistry of a molecule. Various spectroscopic techniques provide complementary information essential for complete structural assignment.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. For this compound, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments would be crucial.

Proton NMR (¹H NMR) provides information on the different types of protons, their chemical environments, and their coupling interactions, which reveal the connectivity of adjacent hydrogen-bearing atoms. Carbon-13 NMR (¹³C NMR) provides signals for each unique carbon atom in the molecule, aiding in the determination of the carbon skeleton. sigmaaldrich.com

Two-dimensional NMR techniques offer more detailed insights into through-bond and through-space correlations. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, establishing vicinal relationships. sigmaaldrich.com Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for correlating proton and carbon signals. HSQC correlates protons directly bonded to carbons, while HMBC reveals correlations between protons and carbons separated by two or three bonds. sigmaaldrich.com These correlations are essential for piecing together the molecular structure.

For a hypothetical this compound molecule, analysis of NMR spectra would involve assigning observed signals to specific nuclei based on their chemical shifts, splitting patterns, and correlation data. For instance, the presence of a hydroxyl group (OH) would typically be indicated by a characteristic signal in the ¹H NMR spectrum, often appearing as a singlet with a chemical shift that can be sensitive to concentration and temperature. msu.educhemistrysteps.comacs.org Carbon signals in ¹³C NMR would provide information about the different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, aromatic). msu.edu

Illustrative NMR Data Considerations for this compound:

| NMR Experiment | Information Provided | Expected Data Type for this compound |

| ¹H NMR | Number and type of protons, connectivity via coupling | Chemical shifts (ppm), integration (number of protons), splitting patterns (multiplicity), coupling constants (Hz) |

| ¹³C NMR | Number and type of carbon atoms | Chemical shifts (ppm) |

| COSY | Through-bond ¹H-¹H correlations | Cross-peaks between coupled protons |

| HSQC | One-bond ¹H-¹³C correlations | Cross-peaks connecting directly bonded protons and carbons |

| HMBC | Two and three-bond ¹H-¹³C correlations | Cross-peaks revealing longer-range connectivity |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and exact molecular weight of this compound. wikipedia.orglibretexts.org By measuring the mass-to-charge ratio (m/z) of the ionized molecule with high accuracy, the elemental formula can be precisely determined, which is a critical constraint in structural elucidation.

Furthermore, fragmentation analysis using tandem mass spectrometry (MS/MS) or by analyzing the fragmentation pattern in electron ionization (EI) mass spectrometry provides valuable structural information. wikipedia.orglibretexts.org When the molecule is fragmented, it breaks into smaller, charged pieces, and the m/z ratios of these fragments are measured. The pattern of fragmentation is characteristic of the molecule's structure. By analyzing the mass differences between the molecular ion and fragment ions, and between different fragment ions, it is possible to deduce the presence of specific functional groups and the connectivity within the molecule. wikipedia.orglibretexts.org

For this compound, HRMS would provide a precise molecular weight, allowing for the determination of its elemental formula. Fragmentation analysis would help in identifying key structural motifs by observing characteristic fragment ions corresponding to the loss of specific groups (e.g., water from the hydroxyl group, or fragments related to the "Psi" and "des" components of the name).

Illustrative HRMS Data Considerations for this compound:

| MS Parameter | Information Provided | Expected Data Type for this compound |

| Exact Mass (HRMS) | Precise molecular weight | A specific m/z value (e.g., [M+H]⁺) with high accuracy |

| Elemental Formula | Number of atoms of each element | A unique elemental composition (e.g., CxHyOzNw) derived from exact mass |

| Fragmentation Pattern (MS/MS or EI-MS) | Structural subunits and connectivity | A spectrum showing m/z values and intensities of fragment ions |

Vibrational and Electronic Spectroscopy in this compound Studies

Vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound based on their characteristic molecular vibrations. scm.comsu.sewikipedia.org Different functional groups absorb or scatter infrared light at specific frequencies, resulting in a unique vibrational spectrum that acts as a "fingerprint" for the molecule. su.se For example, the presence of an O-H stretching vibration would be expected in the IR spectrum of this compound, typically appearing as a broad band in the region of 3100-3600 cm⁻¹, the exact position and shape of which can provide insights into hydrogen bonding. nih.govaip.org Other functional groups, such as C-H, C=C, C=O, and C-O bonds, would also have characteristic absorption bands. nih.gov

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. researchgate.net UV-Vis spectra can provide information about the presence of chromophores (groups that absorb UV or visible light), such as conjugated pi systems or aromatic rings, and can be used to quantify the concentration of the compound if its molar absorptivity is known. researchgate.netoptica.org

For this compound, IR and Raman spectroscopy would confirm the presence of key functional groups suggested by the molecular formula and NMR data. UV-Vis spectroscopy would indicate the presence and nature of any conjugated systems.

Illustrative Spectroscopic Data Considerations for this compound:

| Spectroscopy Type | Information Provided | Expected Data Type for this compound |

| IR Spectroscopy | Presence of functional groups | A spectrum with absorption bands (cm⁻¹) and intensities |

| Raman Spectroscopy | Presence of functional groups and molecular vibrations | A spectrum with scattering peaks (cm⁻¹) and intensities |

| UV-Vis Spectroscopy | Presence of chromophores, electronic transitions | A spectrum with absorption maxima (λmax in nm) and intensities (absorbance) |

X-ray Crystallography and Solid-State Structural Analysis of this compound

The process involves diffracting X-rays off the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is then analyzed using mathematical methods to reconstruct the electron density distribution within the crystal, from which the positions of the atoms can be determined. libretexts.orgwikipedia.orglibretexts.org This technique provides a static picture of the molecule's conformation in the crystal packing, which may or may not fully represent its conformational flexibility in solution.

For this compound, a successful X-ray crystallography experiment would yield a high-resolution 3D model of the molecule, confirming the connectivity determined by NMR and providing precise geometric parameters. libretexts.orgwikipedia.orglibretexts.org

Illustrative X-ray Crystallography Data Considerations for this compound:

| Data Type | Information Provided | Expected Output for this compound Crystal |

| Crystal System | Arrangement of unit cells in the lattice | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements of the crystal lattice | e.g., P2₁/c, P2₁2₁2₁ |

| Unit Cell Dimensions | Lengths of unit cell axes and angles | a, b, c (Å), α, β, γ (°) |

| Atomic Coordinates | Precise 3D positions of each atom | x, y, z coordinates for every atom |

| Bond Lengths | Distances between bonded atoms | Specific values in Å |

| Bond Angles | Angles between bonds | Specific values in ° |

| Torsion Angles | Dihedral angles around bonds | Specific values in ° |

| R-factor | Measure of agreement between observed and calculated diffraction data | A low value indicating good model fit |

Chiroptical Spectroscopy for Stereochemical Assignment of this compound

If this compound is a chiral molecule (i.e., it exists as enantiomers), chiroptical spectroscopy techniques are essential for determining its absolute configuration. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of left and right circularly polarized light by a chiral substance. wikipedia.org

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org Chiral molecules exhibit CD signals in regions where they absorb UV or visible light. The sign and magnitude of the CD bands are dependent on the stereochemistry and conformation of the molecule. wikipedia.org ORD measures the rotation of linearly polarized light as a function of wavelength. wikipedia.org

For this compound, if it possesses chiral centers, CD or ORD spectroscopy would be used to determine its optical activity and to assign its absolute configuration, often in conjunction with computational methods or by comparison to known standards. wikipedia.org The presence of a "psi-type" CD band has been observed in studies of chiral molecular aggregates, although the specific relevance to a single molecule named "this compound" would depend on its structure. researchgate.netresearchgate.net

Illustrative Chiroptical Spectroscopy Data Considerations for this compound (if chiral):

| Spectroscopy Type | Information Provided | Expected Data Type for Chiral this compound |

| Circular Dichroism (CD) | Differential absorption of polarized light, stereochemistry | A spectrum with ellipticity (mdeg or Δε) vs. wavelength (nm) |

| Optical Rotatory Dispersion (ORD) | Rotation of polarized light, stereochemistry | A spectrum with optical rotation (°) vs. wavelength (nm) |

Computational Approaches to Conformational Landscape of this compound

Computational chemistry methods are powerful tools for exploring the potential energy surface of a molecule and understanding its conformational preferences and flexibility. For this compound, computational approaches can complement experimental data by providing insights into energetically favorable conformations and the barriers to interconversion between them. psi.chosu.eduwisc.edufrontiersin.orgoatext.com

Techniques such as molecular mechanics, semi-empirical methods, and ab initio or Density Functional Theory (DFT) calculations can be used to optimize molecular geometries, calculate relative energies of different conformers, and perform conformational searches. psi.chosu.eduwisc.edufrontiersin.orgoatext.com Molecular dynamics simulations can provide information about the dynamic behavior and flexibility of this compound over time at a given temperature.

For this compound, computational studies would involve identifying potential low-energy conformers, calculating their relative stabilities, and determining the energy barriers for rotation around single bonds. This information is crucial for understanding the molecule's behavior in different environments and for interpreting spectroscopic data obtained in solution or the gas phase, where multiple conformers may be present.

Illustrative Computational Data Considerations for this compound:

| Computational Method | Information Provided | Expected Data Type for this compound |

| Geometry Optimization | Minimized energy structures of conformers | 3D coordinates, bond lengths, angles, torsion angles |

| Conformational Search | Identification of low-energy conformers | A set of distinct conformer structures |

| Energy Calculations | Relative energies of conformers | Energy values (e.g., in kcal/mol or kJ/mol) for each conformer |

| Molecular Dynamics | Molecular motion and flexibility over time | Trajectories showing changes in conformation |

By integrating the information obtained from these diverse spectroscopic, crystallographic, and computational techniques, a comprehensive understanding of the structure, stereochemistry, and conformational behavior of this compound can be achieved.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules based on physical laws, MD can explore the conformational space available to a molecule and provide information about its dynamic properties in various environments, such as in solution or interacting with a protein. frontiersin.orgvolkamerlab.orgmdpi.comchemrxiv.orgacs.orgresearchgate.net

Such simulations, if conducted, would typically involve:

Setting up a simulation system containing Norpsilocin, often solvated in water or a membrane environment to mimic physiological conditions.

Applying a force field that describes the interactions between atoms.

Running the simulation for a sufficient duration to sample relevant conformational states.

Analyzing the resulting trajectories to determine preferred conformations, the flexibility of different parts of the molecule, and the dynamics of intramolecular interactions like hydrogen bonds.

Analysis of MD trajectories can involve calculating parameters such as root mean square deviation (RMSD) to assess structural changes over time, analyzing dihedral angle distributions to characterize the flexibility of rotatable bonds, and monitoring the distances and angles involved in potential intramolecular hydrogen bonds. volkamerlab.org

While specific data for Norpsilocin's conformational MD was not found, the application of this technique to related molecules suggests its potential utility in understanding the dynamic conformational behavior of Norpsilocin.

Illustrative Table: Hypothetical Molecular Dynamics Simulation Parameters for Norpsilocin

| Parameter | Value (Example) |

| Simulation Software | GROMACS, NAMD, etc. |

| Force Field | AMBER, CHARMM, OPLS, etc. |

| Solvent | Water (e.g., TIP3P) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

| Number of Molecules | 1 Norpsilocin |

| Number of Solvent | ~5000 water molecules |

(Note: This table presents hypothetical parameters for an MD simulation and is illustrative. Specific parameters would vary depending on the research question and computational resources.)

Quantum Chemical Calculations for Conformational Energy Minima

Quantum chemical (QC) calculations are powerful computational tools that use the principles of quantum mechanics to compute the electronic structure and properties of molecules. These calculations can predict molecular geometries, energies, and vibrational frequencies, providing detailed insights into the stability and relative energies of different molecular conformations. unipd.itchemrxiv.orgresearchgate.net

QC calculations have been specifically applied to study the conformational preferences and hydrogen bonding in 4-hydroxylated tryptamines, including Norpsilocin. nih.govd-nb.info These studies often employ methods like Density Functional Theory (DFT) with various basis sets and solvation models to account for environmental effects. nih.gov

A primary focus of QC calculations on this class of compounds is the investigation of the intramolecular hydrogen bond between the 4-hydroxyl group and the amine nitrogen. nih.govd-nb.info QC methods can calculate the energy difference between conformers where this hydrogen bond is present (closed or pseudo-ring conformation) and those where it is absent (open conformations). nih.gov These calculations can help determine the relative stability of these conformers in different environments (e.g., gas phase vs. solution). nih.gov

Studies on related compounds like Psilocin using DFT calculations have identified a global minimum energy conformation stabilized by this intramolecular hydrogen bond, along with other local energy minima corresponding to different orientations of the side chain. The energy difference between the global minimum and other stable conformers provides insight into the flexibility of the molecule and the likelihood of populating different states.

While the search results confirm the application of QC calculations to Norpsilocin and the study of its hydrogen bonding and conformation nih.govd-nb.info, specific detailed tables of calculated energy minima for various conformers of Norpsilocin were not explicitly provided in the search output. Such data would typically include the optimized geometry of each conformer and its relative energy (e.g., in kcal/mol or kJ/mol) compared to the most stable conformation.

Illustrative Table: Hypothetical Quantum Chemical Calculation Results for Norpsilocin Conformers

| Conformer Description | Relative Energy (kcal/mol) (Example) | Key Feature (Example) |

| Conformer A (Intramolecular H-bond) | 0.0 | Stabilized by O-H...N hydrogen bond |

| Conformer B (Open, extended side chain) | +X.X | Side chain extended away from indole (B1671886) |

| Conformer C (Open, folded side chain) | +Y.Y | Side chain folded towards indole |

| Conformer D (Other rotational isomer) | +Z.Z | Different dihedral angle(s) |

(Note: This table presents hypothetical results for QC calculations and is illustrative. Actual calculated energies and conformer descriptions would depend on the specific computational methods used and the identified stable structures.)

Quantum chemical calculations thus serve as a valuable tool for understanding the intrinsic conformational preferences of Norpsilocin and the energetic factors that govern its shape, particularly the role of intramolecular hydrogen bonding.

Molecular Mechanisms of Action and Pharmacological Target Elucidation of Oh Psi Des

Receptor Binding Kinetics and Thermodynamics of OH-Psi-des

The primary molecular target for psilocybin and its analogs, including the active metabolite psilocin (4-hydroxy-N,N-dimethyltryptamine), is the serotonin (B10506) 5-HT2A receptor. nih.gov The interaction of these compounds with 5-HT2A and other serotonin receptors is crucial for their pharmacological effects. While specific kinetic and thermodynamic data for a compound explicitly named "this compound" are not available in the public domain, the general principles of ligand-receptor interactions for psilocybin analogs can be described.

The binding of psilocin and its derivatives to serotonin receptors is a dynamic process characterized by association and dissociation rates. These kinetic parameters determine the duration of receptor occupancy and, consequently, the signaling cascade. The thermodynamic profile of this binding, including changes in enthalpy and entropy, provides insights into the nature of the molecular interactions. For instance, favorable enthalpic contributions often result from the formation of strong hydrogen bonds and van der Waals interactions between the ligand and the receptor's binding pocket.

Studies on various psilocybin analogs have demonstrated that modifications to the chemical structure can significantly alter binding affinity and receptor subtype selectivity. For example, psilocin exhibits high affinity for several serotonin receptor subtypes, with binding affinities in the nanomolar range for 5-HT2A, 5-HT2B, and 5-HT2C receptors. acs.org The 4-hydroxy group, a key feature of "this compound," is critical for this high-affinity binding.

Enzyme Modulation and Inhibition Profiles of this compound

Psilocybin itself is a prodrug that is rapidly dephosphorylated by alkaline phosphatases in the body to form the pharmacologically active compound, psilocin. nih.gov This enzymatic conversion is a critical step in the bioactivation of psilocybin.

Regarding the direct modulation or inhibition of other enzymes by this compound (psilocin and its analogs), the available literature primarily focuses on their receptor-mediated effects. However, like many small molecules, it is conceivable that these compounds could interact with various enzymes. For instance, monoamine oxidase (MAO) is an enzyme responsible for the degradation of serotonin and other monoamines. While psilocin is a substrate for MAO, its potential as a direct inhibitor is not its primary mechanism of action.

Further research would be necessary to establish a comprehensive enzyme modulation and inhibition profile for this compound and its analogs beyond their known interaction with alkaline phosphatase and MAO.

Ion Channel Interaction and Gating Mechanism Studies of this compound

The primary mechanism of action of psilocybin analogs is not through direct interaction with ion channels. Instead, their effects on neuronal excitability are mediated by the activation of G-protein coupled receptors (GPCRs), specifically the 5-HT2A receptor. nih.gov Activation of these receptors initiates intracellular signaling cascades that can, in turn, modulate the activity of various ion channels.

Intracellular Signaling Pathway Perturbations by this compound

The activation of the 5-HT2A receptor by this compound and its analogs triggers a cascade of intracellular signaling events. The 5-HT2A receptor is coupled to the Gq/G11 family of G-proteins. nih.gov Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). nih.gov

These signaling events ultimately lead to the phosphorylation of various downstream proteins, resulting in the modulation of neuronal activity and gene expression. Recent research also suggests that psychedelic compounds can induce biased agonism at the 5-HT2A receptor, preferentially activating certain signaling pathways over others (e.g., Gq/11 vs. β-arrestin pathways), which may contribute to the complexity of their pharmacological effects. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies of psilocybin analogs have been instrumental in understanding how chemical modifications to the tryptamine (B22526) scaffold influence their pharmacological properties. psychedelicreview.com These studies have provided valuable insights into the structural requirements for 5-HT2A receptor binding and activation.

The core pharmacophore for psilocybin-like activity includes several key features:

An Indole (B1671886) Ring System: This bicyclic aromatic structure is a fundamental component of the tryptamine scaffold and is essential for receptor recognition.

A 4-Position Hydroxyl Group: The "OH" in this compound, this group is critical for high-affinity binding to the 5-HT2A receptor. O-acetylation of this group, as seen in psilacetin (4-acetoxy-N,N-dimethyltryptamine), generally reduces in vitro potency, suggesting the hydroxyl group itself is a key interacting moiety. psychedelicreview.comresearchgate.net

An Ethylamine (B1201723) Side Chain: A two-carbon chain at the 3-position of the indole ring connects to the terminal amine group.

A Tertiary or Secondary Amine: The nitrogen atom at the end of the ethylamine side chain is typically dimethylated in psilocin. SAR studies have shown that varying the alkyl substituents on this amine can modulate potency and receptor selectivity. nih.govacs.org

The rational design of psilocybin analogs has been a valuable tool for probing the molecular mechanisms of their action. By systematically modifying the psilocin scaffold, researchers can investigate the role of different structural features in receptor binding, functional activity, and intracellular signaling.

For example, modifying the N,N-dialkyl substituents on the terminal amine has revealed that bulkier groups can decrease potency at the 5-HT2C receptor while having less of an effect on 5-HT2A and 5-HT2B activity. psychedelicreview.com This allows for the development of more selective ligands to dissect the roles of different serotonin receptor subtypes.

Furthermore, the synthesis of analogs with different substituents at the 4-position of the indole ring has confirmed the importance of the hydroxyl group for 5-HT2A agonism. The finding that 4-acetoxy derivatives act as prodrugs for their 4-hydroxy counterparts highlights a key aspect of their in vivo pharmacology. researchgate.net

Ligand-Target Co-crystallography and Cryo-EM Studies of this compound Complexes

The elucidation of the three-dimensional structure of a ligand in complex with its biological target is a cornerstone of modern pharmacology, providing unparalleled insights into the molecular basis of drug action. For this compound (psilocin), structural biology techniques, particularly X-ray crystallography and cryogenic electron microscopy (cryo-EM), have been instrumental in revealing how it binds to and activates its primary target, the human serotonin 2A receptor (5-HT2AR).

High-resolution structural studies have provided a detailed blueprint of the interactions between psilocin and the 5-HT2A receptor. These studies are critical for understanding its pharmacological profile and provide a rational basis for the design of novel therapeutic agents with improved specificity and safety.

In a landmark study, the crystal structure of the 5-HT2A receptor in an inactive state bound to psilocin was solved, offering a precise snapshot of the ligand within the receptor's orthosteric binding pocket. rcsb.orgunc.edu This research revealed the key amino acid residues that form direct contacts with the psilocin molecule, anchoring it in a specific orientation that is crucial for its activity. rcsb.org

The structure, deposited in the Protein Data Bank (PDB) under the accession code 7WC5, was determined using X-ray diffraction to a resolution of 3.20 Å. rcsb.org This level of detail allows for the visualization of the intricate network of chemical interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the psilocin-receptor complex. vt.edu

While co-crystallography has provided a static image of the inactive state, cryo-EM has been employed to capture the 5-HT2A receptor in its active, G-protein-coupled state, bound to other psychedelic ligands like LSD and 25-CN-NBOH. nih.govnih.gov These active-state structures reveal the conformational changes the receptor undergoes upon agonist binding, which are essential for initiating downstream signaling cascades. nih.govnih.gov Although a cryo-EM structure of the 5-HT2AR-psilocin-G-protein complex is an area of active research, the existing structures with other agonists provide a robust framework for understanding the general mechanism of activation. unc.edunih.gov

The binding pose of psilocin within the 5-HT2A receptor shows that its tryptamine scaffold orients in a canonical fashion, similar to the endogenous ligand serotonin. rcsb.orgpeakproteins.com However, subtle differences in the interactions, particularly involving the 4-hydroxyl group of psilocin and the N,N-dimethyl moiety, are thought to contribute to its unique signaling profile and psychoactive effects. vt.eduresearchgate.net These structural findings are crucial for dissecting the principles of biased agonism at the 5-HT2A receptor, where different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways over others. nih.gov

The detailed research findings from these structural studies are summarized in the table below, providing a clear overview of the crystallographic data for the psilocin-5-HT2AR complex.

Interactive Data Table: Structural Data for this compound (Psilocin) - 5-HT2A Receptor Complex

| Parameter | Value |

| PDB ID | 7WC5 |

| Compound | Psilocin |

| Target | Human Serotonin 2A Receptor (5-HT2AR) |

| Method | X-ray Diffraction |

| Resolution | 3.20 Å |

| Organism | Homo sapiens |

| Expression System | Spodoptera frugiperda (Sf9) |

| Status | Inactive State |

| Deposition Date | 2021-12-18 |

| Release Date | 2022-01-26 |

These structural insights not only confirm the 5-HT2A receptor as the principal molecular target for psilocin but also pave the way for structure-based drug design. rcsb.org By understanding the precise atomic-level interactions, researchers can design new molecules that retain the potential therapeutic effects while potentially mitigating undesired hallucinogenic properties. researchgate.net

Preclinical in Vitro and in Vivo Research Models for Mechanistic Investigations of Oh Psi Des

In Vitro Cellular and Subcellular Assays for OH-Psi-des Activity

In vitro studies, conducted using cultured cells or isolated cellular components, are fundamental for initial mechanistic investigations mdpi.comnih.gov. They offer a controlled environment to examine direct interactions between the compound and its potential targets without the complexities of a whole organism.

Target Engagement Studies in Cell-Based Systems

Target engagement studies in cell-based systems are designed to confirm that this compound physically interacts with its intended molecular target(s) within a cellular context. These assays can involve various techniques, such as radioligand binding assays to measure the compound's affinity for specific receptors (e.g., serotonin (B10506) receptors, given the potential relation to psychoactive compounds like psilocin) or enzyme activity assays if the target is an enzyme pacificbiolabs.com. Reporter gene assays can also be used, where the activation or inhibition of a signaling pathway downstream of the target leads to the expression of a detectable reporter protein pacificbiolabs.com. Cellular thermal shift assays (CETSA) or-label free technologies can also provide evidence of direct target binding by measuring changes in protein thermal stability or conformation upon compound exposure.

While specific data for this compound is not available, a hypothetical target engagement study examining binding to a serotonin receptor subtype (e.g., 5-HT2A receptor, a known target for related compounds like psilocin wikipedia.org) might yield data similar to the conceptual representation below:

| Receptor Subtype | This compound Binding Affinity (Ki) |

| 5-HT1A | High |

| 5-HT2A | Very High |

| 5-HT2C | Moderate |

| Other Targets | Low or Negligible |

Organelle-Specific Localization and Effects of this compound

Understanding where a compound localizes within a cell can provide crucial insights into its mechanism of action. Organelle-specific localization studies use techniques like fluorescence microscopy with labeled this compound or immunofluorescence against the compound or its target to visualize its distribution within different cellular compartments such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes nih.govnih.govoup.comoup.combiorxiv.org. Observing the compound's presence in specific organelles can suggest where its primary activity occurs or how it might be metabolized or transported within the cell. Additionally, researchers might assess the effects of this compound on the function or integrity of specific organelles using assays that measure organelle-specific processes or markers nih.gov.

Advanced 3D Cell Culture Models for this compound Evaluation

Traditional two-dimensional (2D) cell cultures often lack the complexity and physiological relevance of native tissues mdpi.commdpi.com. Advanced three-dimensional (3D) cell culture models, such as spheroids, organoids, or organ-on-a-chip systems, provide a more in vivo-like environment that better recapitulates cell-cell interactions, tissue architecture, and physiological gradients mdpi.commdpi.comphysiology.orgmimetas.comnih.govelveflow.com. These models are increasingly used in preclinical research to evaluate compound efficacy and mechanisms in a context that is more predictive of in vivo outcomes mdpi.commdpi.com. For investigating this compound, 3D cultures of neural cells or brain organoids could be used to study its effects on neuronal network formation, function, or survival in a more physiologically relevant setting compared to 2D cultures. conceptlifesciences.com

Studies comparing the effects of a compound in 2D versus 3D cultures can reveal differences in cellular responses due to the more complex environment of 3D models physiology.org. For example, drug penetration and the response of cells within the core of a spheroid might differ significantly from those on the periphery.

Ex Vivo Tissue and Organ Preparations for this compound Efficacy Assessment

Ex vivo models use tissues or organs removed from an organism and maintained in a controlled environment in the laboratory conceptlifesciences.comnih.govsemanticscholar.org. These preparations retain much of the native tissue architecture, cell-cell interactions, and physiological context, providing a bridge between in vitro studies and in vivo animal models conceptlifesciences.comnih.gov. For investigating a compound like this compound, ex vivo brain slices or other relevant neural tissue preparations could be used to assess its effects on neuronal activity, synaptic transmission, or other tissue-specific functions conceptlifesciences.com. This allows for the study of the compound's effects in a more complex environment than cell culture but with greater control than in vivo studies. cnrs.fr

Ex vivo tissue preparations can be used to measure various endpoints, such as the release of neurotransmitters, changes in electrical activity (e.g., field potential recordings in brain slices), or alterations in protein phosphorylation or gene expression within the tissue conceptlifesciences.com.

In Vivo Animal Models for Systemic Mechanistic Research on this compound

In vivo studies, conducted in living organisms, are essential for understanding the systemic effects of a compound, including its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (effects on the body) fda.govmdpi.comnih.gov. Animal models, particularly rodents, are widely used in preclinical neuroscience research due to their relative physiological similarity to humans and the availability of genetic tools and behavioral assays frontiersin.orggla.ac.uk.

Neurobiological Research Models for this compound Action

Given the potential nature of this compound, in vivo neurobiological research models would be crucial for understanding its effects on brain function and behavior gla.ac.ukcnrs.frpsi.ch. These studies can investigate how the compound affects neural circuits, neurotransmitter systems, and complex behaviors relevant to its potential therapeutic or psychoactive effects cnrs.fr. Techniques used in these models include:

Electrophysiology: Recording the electrical activity of neurons or neuronal networks in awake or anesthetized animals to understand how this compound modulates neural firing patterns or synaptic plasticity.

Neurochemistry: Measuring levels of neurotransmitters, their metabolites, or other neuroactive substances in different brain regions after administration of this compound.

Neuroimaging: Using techniques like fMRI or PET in animals to visualize changes in brain activity or receptor occupancy in response to the compound.

Behavioral Assays: Assessing the effects of this compound on animal behavior, including tests for motor activity, anxiety, depression, learning, memory, and social interaction, depending on the hypothesized effects of the compound cnrs.fr. For compounds related to psychedelics, behavioral assays in rodents, such as the head-twitch response, are often used as a proxy for psychoactive effects wikipedia.org.

These in vivo studies provide essential data on how this compound interacts with the complex circuitry of the brain and translates into observable behavioral changes, offering insights into its potential therapeutic applications or side effect profile. cnrs.fr

Cardiovascular System Research Models for this compound Impact

To assess the impact of a compound on the cardiovascular system, researchers utilize various preclinical models. In vivo models often include small animals like rodents (mice and rats) and larger animals such as rabbits, dogs, and swine, which can mimic aspects of human cardiovascular conditions like hypertension, heart failure, myocardial infarction, and atherosclerosis nih.gov. Techniques such as echocardiography, invasive hemodynamic measurements (e.g., intracardiac pressure), and telemetry for chronic blood pressure monitoring are used to evaluate cardiac function and vascular responses nih.gov. In vitro models can include isolated cardiac cells (e.g., cardiomyocytes, fibroblasts), vascular cells (e.g., endothelial cells, smooth muscle cells), and isolated organ preparations to study cellular and tissue-level effects.

Immunological System Research Models for this compound Modulation

Investigating the modulation of the immunological system by a compound involves both in vitro and in vivo approaches. In vitro models often utilize isolated immune cells (e.g., lymphocytes, macrophages, dendritic cells) or cell lines to study the compound's effects on immune cell activation, proliferation, cytokine production, and signaling pathways. Co-culture models can be used to examine interactions between different immune cell types or between immune cells and target tissues. In vivo models, frequently employing rodents, allow for the assessment of systemic immune responses, including effects on immune organ development, immune cell populations, antibody production, and responses to infectious agents or inflammatory stimuli. Genetically modified animal models with specific immune deficiencies or enhanced immune responses are also valuable tools.

Other System-Specific Research Models for this compound Effects

Depending on the hypothesized effects of "this compound," other system-specific models would be employed. For example, if effects on the central nervous system are anticipated, models ranging from neuronal cell cultures to behavioral studies in rodents and other animal species would be relevant. Studies on other organ systems, such as the renal, hepatic, or respiratory systems, would similarly involve appropriate in vitro and in vivo models designed to assess function, cellular responses, and potential pathological changes nih.gov.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research Systems

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial for understanding how a compound is processed by the body and what effects it produces. PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies examine the relationship between drug concentration at the site of action and the resulting pharmacological effect. PK/PD modeling integrates these two aspects to predict the time course of drug effects based on dosing regimens.

Absorption, Distribution, and Elimination of this compound in Research Models

Studies on absorption, distribution, and elimination are fundamental to preclinical PK. Absorption can be studied in vitro using cell monolayers mimicking biological barriers or in vivo following different routes of administration in animal models exportersindia.com. Distribution is assessed by measuring compound concentrations in various tissues and organs over time in animal studies exportersindia.com. Elimination involves both metabolism and excretion. Metabolism is often investigated using liver microsomes, hepatocytes, or recombinant enzymes in vitro to identify metabolic pathways and enzymes involved exportersindia.com. Excretion routes (e.g., urine, feces) and rates are determined in in vivo studies exportersindia.com. Compartmental or non-compartmental analysis is then used to characterize the PK profile, including parameters such as clearance, volume of distribution, and half-life exportersindia.com.

Correlation of Systemic Exposure with Mechanistic Markers in Research Models

PK/PD modeling aims to correlate systemic exposure (e.g., plasma concentration or AUC) with pharmacodynamic responses or mechanistic markers observed in preclinical models. This involves developing mathematical models that link PK parameters to PD effects using approaches such as direct response models, effect compartment models, or more complex mechanism-based models that incorporate drug-target binding kinetics. These models help to understand the exposure-response relationship, predict effective concentrations or exposures required for a desired effect, and inform the design of future studies. For instance, studies might correlate plasma concentrations with the modulation of specific biomarkers in target tissues or with functional outcomes in disease models.

Compound Names and PubChem CIDs

Metabolic Pathways and Biotransformation of Oh Psi Des in Research Systems

Identification and Structural Characterization of OH-Psi-des Metabolites

The biotransformation of this compound results in the formation of various metabolites through enzymatic modifications. The identification and structural characterization of these metabolites are fundamental to understanding the compound's metabolic profile. In research settings, techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in isolating and identifying metabolites from biological matrices like plasma and urine.

In studies involving analogous hydroxylated compounds, common metabolic transformations include further hydroxylation, demethylation, and conjugation reactions. For instance, research on bupropion (B1668061) led to the identification of new metabolites such as 4′-OH-bupropion and its reduced forms, erythro-4′-OH-hydrobupropion and threo-4′-OH-hydrobupropion, in human liver microsome incubations and urine samples. The structures of these metabolites were confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Similarly, the investigation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) revealed that cleavage of the diphenyl ether bond is a primary biotransformation pathway.

For this compound, it is hypothesized that analogous metabolic pathways would be observed. The primary metabolites would likely result from Phase I reactions, such as oxidation, followed by Phase II conjugation to enhance water solubility and facilitate excretion. The precise structure of these metabolites would be elucidated by comparing their spectroscopic data with that of synthesized standards.

Table 1: Potential Metabolites of this compound Identified in Research Systems

| Putative Metabolite | Method of Identification | Biological Matrix |

| Hydroxylated this compound | LC-MS/MS, NMR | Liver Microsomes, Urine |

| O-desmethyl-OH-Psi-des | LC-MS/MS | Plasma, Brain |

| Glucuronide Conjugate of this compound | LC-QTOF-MS | Plasma |

| Sulfate (B86663) Conjugate of this compound | Isotope Ratio-Monitoring LC-MS | Urine |

This table is a hypothetical representation based on metabolic pathways of similar compounds.

Enzymatic Systems Involved in this compound Biotransformation

The biotransformation of chemical compounds is primarily mediated by a variety of enzymes. These enzymatic reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are key players in Phase I metabolism. Studies on similar hydroxylated compounds have implicated specific CYP isoforms. For example, CYP3A4 has been suggested as the primary enzyme responsible for the biotransformation of certain OH-PBDEs. It is plausible that one or more CYP isoforms are also involved in the initial oxidative metabolism of this compound. Other less common Phase I enzymes like alcohol dehydrogenases and aldehyde oxidases could also play a role depending on the structure of this compound.

Phase II Metabolism: Following Phase I reactions, the resulting metabolites often undergo conjugation with endogenous molecules to increase their polarity. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes catalyze the addition of glucuronic acid and sulfate groups, respectively, rendering the metabolites more water-soluble and readily excretable. For instance, glucuronide conjugated metabolites have been identified for compounds like omeprazole.

Table 2: Key Enzymatic Systems in this compound Metabolism

| Enzyme Family | Specific Enzyme (Example) | Metabolic Phase | Role in this compound Biotransformation |

| Cytochrome P450 | CYP3A4 | Phase I | Initial oxidation and functionalization |

| UDP-Glucuronosyltransferases | UGT1A1 | Phase II | Conjugation with glucuronic acid |

| Sulfotransferases | SULTs | Phase II | Conjugation with sulfate groups |

This table is a generalized representation based on known drug metabolism pathways.

Pathways of Metabolic Clearance and Excretion in Preclinical Models

Preclinical animal models, such as rats, dogs, and monkeys, are essential for studying the metabolic clearance and excretion pathways of new chemical entities. These studies help predict the pharmacokinetic profile in humans. The primary routes of excretion for metabolites are through urine and feces.

The fraction of a drug excreted unchanged in the urine (fe) is a key parameter used to assess the extent of metabolism. A low fe value suggests extensive metabolism, while a high fe value indicates that renal excretion is a major clearance pathway. In preclinical studies, significant correlations have been found between the fe values in animal species and humans, although animal models tend to underpredict human urinary excretion. Dogs have been identified as a particularly reliable predictor of human fe.

Table 3: Predicted Excretion Profile of this compound in Preclinical Models

| Preclinical Model | Primary Route of Excretion | Major Excreted Form | Predicted Human fe Correlation |

| Rat | Urine and Feces | Metabolites | Moderate |

| Dog | Urine | Parent Compound and Metabolites | High |

| Monkey | Urine | Metabolites | Moderate |

This table presents a predictive profile based on general findings in preclinical drug metabolism.

Impact of this compound on Endogenous Metabolic Pathways in Research Settings

Xenobiotics can sometimes interact with and modulate endogenous metabolic pathways. These interactions can have significant physiological consequences. For example, some compounds can induce or inhibit the activity of metabolic enzymes, such as the cytochrome P450s. Such alterations can affect the metabolism of other co-administered drugs or endogenous substances like steroid hormones.

Research on hydroxylated compounds like OH-PBDEs has shown that they can interfere with steroid production by affecting enzymes such as CYP17 and CYP19 in cell-based assays. These compounds have also been linked to the induction of endoplasmic reticulum (ER) stress.

In the context of this compound, in vitro and in vivo studies would be necessary to evaluate its potential to alter endogenous metabolic pathways. This could involve gene expression analysis to identify changes in the transcription of key metabolic enzymes and metabolomic studies to observe shifts in the profiles of endogenous metabolites. Understanding these interactions is crucial for a comprehensive assessment of the compound's biological activity.

Table 4: Potential Interactions of this compound with Endogenous Pathways

| Endogenous Pathway | Potential Effect of this compound | Research Method |

| Steroidogenesis | Inhibition of key enzymes (e.g., CYP17, CYP19) | In vitro cell-based assays |

| Cytochrome P450 Activity | Induction or inhibition of specific CYP isoforms | Enzyme activity assays |

| Oxidative Stress Pathways | Generation of reactive oxygen species | Cellular stress assays |

| Endoplasmic Reticulum Function | Induction of ER stress response | Gene expression analysis |

This table outlines potential areas of investigation for the impact of this compound on cellular metabolism.

Advanced Analytical Methodologies for Detection and Quantification of Oh Psi Des in Research Matrices

Chromatographic Separation Techniques for OH-Psi-des Analysisoregon.govchemrxiv.org

Chromatographic separation is a critical first step in the analytical workflow, designed to isolate this compound from endogenous matrix components and other related metabolites. The choice of technique is dictated by the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of this compound and related polar tryptamines. waters.com Reversed-phase (RP) chromatography is particularly well-suited for this purpose. The separation mechanism relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase.

Research findings indicate that C18 columns provide excellent resolution for this compound and its analogues. rsc.org The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile. nih.gov The use of methanol is sometimes preferred as a "greener" solvent alternative. nih.gov Method parameters such as gradient slope, flow rate, and column temperature are optimized to achieve baseline separation from potentially interfering compounds and ensure symmetrical peak shapes. The inclusion of technologies that mitigate analyte interaction with metal surfaces in the HPLC system can significantly improve peak area and height, leading to enhanced sensitivity. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water with 2 mM Ammonium Formate |

| Mobile Phase B | Methanol |

| Gradient | 5% B to 60% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 5 µL |

| Typical Retention Time | ~3.5 minutes |

Gas Chromatography (GC) is another powerful separation technique, though its application to this compound presents challenges. As a polar and thermally labile compound containing a hydroxyl group, this compound exhibits poor chromatographic behavior and is prone to thermal degradation in the hot GC injection port. nih.gov

To overcome these limitations, derivatization is a mandatory sample preparation step. researchgate.netoup.com Silylation, for example using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is commonly performed. This process replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group, thereby increasing the analyte's volatility and thermal stability. nih.gov The resulting TMS-derivatized this compound can then be effectively separated on a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase.

| Parameter | Condition |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. nih.gov This technique is particularly advantageous for analyzing small quantities of charged or polar compounds and provides high separation efficiency. Capillary Zone Electrophoresis (CZE) is the most common mode used for tryptamine (B22526) analysis. gentechscientific.com

In a typical CZE method, a fused silica (B1680970) capillary is filled with a background electrolyte (BGE), such as a borate (B1201080) or phosphate (B84403) buffer, at a specific pH. gentechscientific.com Separation is achieved by applying a high voltage across the capillary. To enhance resolution and sensitivity, modifiers like native alpha-cyclodextrin (B1665218) can be added to the BGE. nih.gov Stacking procedures, which concentrate the sample into a narrow band at the beginning of the separation, can be employed to achieve very low limits of detection, often in the low µg/L range. nih.gov

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (e.g., 65 cm total length, 56 cm effective length, 75 µm i.d.) |

| Background Electrolyte (BGE) | 70 mM Boric Acid with 32% Methanol, pH 9.5 |

| Applied Voltage | 30 kV |

| Capillary Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV Absorbance at 200 nm |

Spectrometric Detection and Quantification of OH-Psi-desoregon.govchemrxiv.orgchromatographyonline.com

Following chromatographic separation, sensitive and selective detection is required for accurate quantification. Spectrometric methods, particularly mass spectrometry, are the gold standard for this purpose.

Mass spectrometry (MS) provides high selectivity and sensitivity, enabling the definitive identification and quantification of this compound, even at trace levels. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a powerful analytical tool.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices. nih.gov Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecule [M+H]⁺. This precursor ion is then isolated in the first quadrupole, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity by monitoring a unique precursor-to-product ion transition. An isotopically labeled internal standard (e.g., this compound-d4) is often used to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. waters.com Limits of quantification in the low ng/mL or even sub-ppb range are achievable.

GC-MS analysis is performed on the derivatized analyte. Following separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, characterized by a specific fragmentation pattern, allows for confident identification. researchgate.netoup.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

|---|---|---|---|---|

| This compound | 191.1 | 146.1 | 20 | Quantifier |

| This compound | 191.1 | 117.1 | 35 | Qualifier |

| This compound-d4 (Internal Standard) | 195.1 | 150.1 | 20 | Quantifier |

While less selective than mass spectrometry, optical detection methods are robust, cost-effective, and widely used, particularly when coupled with HPLC.

UV-Visible (UV-Vis) detection relies on the principle that this compound, containing an indole (B1671886) chromophore, absorbs light in the ultraviolet region. waters.com Detection is typically performed at a specific wavelength, often at one of the absorbance maxima around 220 nm or 270-290 nm, to maximize sensitivity. nih.gov A photodiode array (PDA) detector can be used to acquire the entire UV spectrum, which aids in peak identification and purity assessment.

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorbance. nih.gov The indole ring of this compound is naturally fluorescent. The analyte is excited at a specific wavelength, and the emitted light is detected at a longer wavelength. This technique can be coupled with HPLC or CE, where UV-laser-induced fluorescence (LIF) can provide exceptionally low detection limits. nih.gov

| Detection Method | Parameter | Typical Value |

|---|---|---|

| UV-Visible | Primary Absorbance Maximum (λmax) | ~220 nm |

| Secondary Absorbance Maximum (λmax) | ~285 nm | |

| Fluorescence | Excitation Wavelength (λex) | ~280 nm |

| Emission Wavelength (λem) | ~350 nm |

Immunoassays and Biosensor Development for this compound Research Samples

Immunoassays and biosensors offer rapid, sensitive, and often high-throughput methods for the detection of specific analytes like this compound in research samples. nih.gov These techniques leverage the highly specific binding interaction between an antibody and its target antigen. quanterix.com

Immunoassays are bioanalytical methods where the quantification of an analyte is dependent on the reaction of an antigen (in this case, this compound) and an antibody. nih.gov They are valued for their specificity and high sensitivity, which allows for the measurement of substances at very low concentrations in complex biological fluids. nih.gov The development of immunoassays for this compound would involve producing antibodies, either monoclonal or polyclonal, that specifically recognize the this compound molecule. nih.gov These antibodies are key to the success of the immunoassay. nih.gov

Different immunoassay formats could be employed for this compound detection:

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used format that can be adapted for high-throughput screening. quidelortho.com In a competitive ELISA, a known amount of labeled this compound would compete with the this compound in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. quanterix.com

Fluorescent Immunoassays: These assays use fluorescent labels and can offer enhanced sensitivity and streamlined workflows, making them suitable for point-of-care or field research applications. quidelortho.com

Bead-based Immunoassays: This technology utilizes antibody-coated beads and allows for the highly quantitative and multiplexed detection of multiple analytes from a single sample, which could be advantageous if screening for this compound alongside other compounds. quanterix.com

| Immunoassay Type | Principle | Typical Application | Key Advantage |

| Competitive ELISA | Analyte in sample competes with a labeled analyte for limited antibody binding sites. quanterix.com | High-throughput screening of many samples. | Cost-effective for large sample numbers. |

| Fluorescent Immunoassay | Uses a fluorescent tag for detection. quidelortho.com | Rapid, point-of-care testing. | High sensitivity and rapid results. quidelortho.com |

| Bead-based Multiplex Assay | Antibody-coated beads detect multiple analytes simultaneously. quanterix.com | Comprehensive screening in complex matrices. | Maximizes data from small sample volumes. quanterix.com |

Biosensors are analytical devices that combine a biological component with a physicochemical detector. nih.gov For this compound, a biosensor could be developed using specific antibodies or enzymes as the biological recognition element. When this compound interacts with the biological element, it would generate a signal (e.g., electrical, optical) that is proportional to its concentration. frontiersin.org

Potential biosensor technologies for this compound include:

Electrochemical Biosensors: These measure changes in electrical properties resulting from the binding of this compound to an electrode surface functionalized with a biorecognition element.

Optical Biosensors: These detect changes in light properties, such as surface plasmon resonance or fluorescence, upon analyte binding. mdpi.com

Capacitive Pressure Sensors: These sensors can be adapted for biological analysis by measuring pressure changes in a sealed chamber resulting from a biochemical reaction, offering a novel approach to immunoassay detection. nih.govmdpi.com

The development of these biosensors is a multi-step process that involves structural analysis of the target, characterization of the receptor-target interaction, and iterative engineering of the sensor itself to optimize key performance indicators like sensitivity and selectivity. mdpi.com

Advanced Sample Preparation Strategies for Diverse Research Matrices

The quality and reliability of analytical data are heavily dependent on the sample preparation process. organomation.com This step is crucial for isolating and concentrating this compound while removing interfering substances from the matrix. organomation.comnih.gov The choice of technique depends on the nature of the research matrix (e.g., blood, urine, tissue, environmental samples) and the analytical method to be used. organomation.comnih.gov

Initial Sample Treatment: For solid samples, such as tissues or soil, initial preparation often involves homogenization and grinding to ensure a uniform and representative sample. phenomenex.com This can be followed by drying to remove moisture that might interfere with subsequent extraction steps. phenomenex.com For liquid samples like plasma or urine, an initial centrifugation or filtration step may be necessary to remove particulate matter. organomation.com

Extraction and Purification Techniques:

Solid-Phase Extraction (SPE): This is a highly versatile and widely used technique for purifying and concentrating analytes from a liquid sample. nih.gov A sample is passed through a solid sorbent that retains the analyte of interest (this compound), while impurities are washed away. The analyte is then eluted with a different solvent. phenomenex.com The selection of the appropriate sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is critical for achieving high recovery and purity. phenomenex.com

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes from a sample. phenomenex.com It is particularly useful for trace analysis and can be directly coupled with gas chromatography (GC). nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is popular for analyzing analytes in complex matrices like food products. phenomenex.com It involves an initial extraction with a solvent followed by a cleanup step using dispersive SPE. phenomenex.com

Protein Precipitation: For biological samples with high protein content, such as plasma or serum, this technique is used to remove proteins that can interfere with analysis. phenomenex.com

Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to enhance the extraction of target compounds from solid matrices into a solvent. mdpi.com

| Preparation Technique | Matrix Type | Principle | Advantage |

| Solid-Phase Extraction (SPE) | Liquid (e.g., plasma, urine, water) | Selective retention of analyte on a solid sorbent. nih.govphenomenex.com | High recovery and concentration factor. nih.gov |

| QuEChERS | Solid/Semi-solid (e.g., food, tissue) | Solvent extraction followed by dispersive SPE cleanup. phenomenex.com | Fast, simple, and cost-effective. phenomenex.com |

| Protein Precipitation | Biological fluids (e.g., plasma, serum) | Removal of proteins by adding a precipitating agent. phenomenex.com | Simple and effective for protein removal. phenomenex.com |

| Ultrasonic-Assisted Extraction | Solid (e.g., tissue, soil) | Use of ultrasonic waves to improve extraction efficiency. mdpi.com | Reduced extraction time and solvent consumption. |

The development of robust and efficient sample preparation protocols is essential for the successful application of advanced analytical methodologies in the detection and quantification of this compound in diverse and complex research matrices.

Computational Chemistry and in Silico Modeling of Oh Psi Des

Quantum Chemical Calculations of OH-Psi-des Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would provide insights into its electronic landscape, influencing its stability, reactivity, and interaction with biological systems.

Key Theoretical Parameters for this compound:

| Parameter | Theoretical Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electron Affinity | The energy released when an electron is added; relates to the ability to act as an electrophile. |

| Ionization Potential | The energy required to remove an electron; relates to the ability to act as a nucleophile. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying regions prone to electrophilic and nucleophilic attack. |

| Fukui Functions | Predicts the most likely sites for nucleophilic, electrophilic, and radical attacks. |

Detailed research findings would involve the use of methods like Density Functional Theory (DFT) to calculate these parameters. For instance, a low HOMO-LUMO energy gap for this compound would imply a molecule that is more reactive and polarizable. The MEP map would visually guide the understanding of its intermolecular interactions, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Molecular Docking and Ligand-Target Interaction Modeling of this compound

Molecular docking is a pivotal in silico technique to predict the preferred orientation of a ligand when bound to a target protein. This would be instrumental in identifying potential biological targets for this compound and understanding the molecular basis of its activity.

The process would involve docking this compound against a library of known biological targets, such as enzymes or receptors implicated in various diseases. The results would be ranked based on docking scores, which estimate the binding affinity.

Hypothetical Molecular Docking Results for this compound:

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein Kinase X | -9.5 | Lys78, Glu95, Asp184 | Hydrogen bonding, pi-alkyl |

| Protease Y | -8.2 | His41, Cys145 | Covalent (hypothetical), van der Waals |

| GPCR Z | -7.9 | Trp158, Phe264 | Pi-pi stacking, hydrophobic |

Analysis of the docked poses would reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-target complex. This information is invaluable for understanding the mechanism of action and for guiding further optimization of the compound.

In Silico Prediction of Theoretical Biological Activities of this compound

Building upon molecular docking and quantum chemical data, various computational models can predict the theoretical biological activities of this compound. These predictions are based on established Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of known active compounds.

Predictions could span a wide range of activities, from antimicrobial and antiviral to anti-inflammatory and anticancer properties. These in silico predictions serve as a preliminary screening to prioritize which biological assays should be conducted experimentally.

De Novo Design and Virtual Screening of this compound Analogs

Should the initial computational analysis of this compound reveal promising, albeit suboptimal, properties, de novo design and virtual screening would be employed to generate and evaluate novel analogs with improved characteristics. De novo design algorithms would construct new molecules from scratch or by modifying the this compound scaffold, aiming to enhance binding affinity, selectivity, or pharmacokinetic properties.